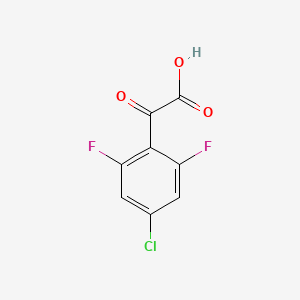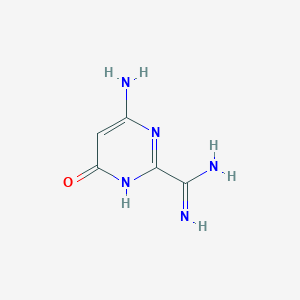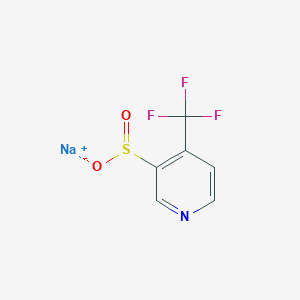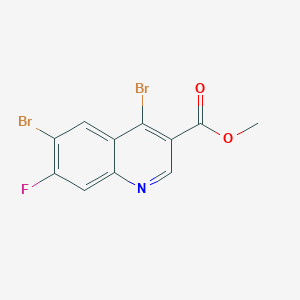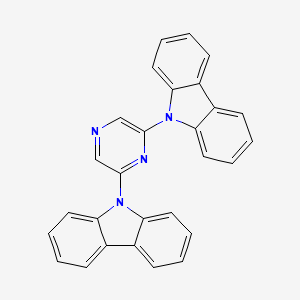
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromine atom, an ethenyl group, a methyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- can be achieved through a multi-step process involving the introduction of each substituent onto the benzene ring. Common synthetic routes include:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Ethenylation: Introduction of the ethenyl group through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methylation: Introduction of the methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as the catalyst.
Methylsulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine atom can be replaced by other substituents.
Oxidation Reactions: Oxidation of the ethenyl group to form corresponding epoxides or aldehydes.
Reduction Reactions: Reduction of the bromine atom to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., sodium methoxide) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1-bromo-4-methyl-: Similar structure but lacks the ethenyl and methylsulfonyl groups.
Benzene,1-(bromomethyl)-4-methyl-: Contains a bromomethyl group instead of the ethenyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar but lacks the ethenyl group.
Uniqueness
Benzene,1-bromo-3-ethenyl-2-methyl-4-(methylsulfonyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethenyl group allows for additional reactivity, while the methylsulfonyl group enhances solubility and stability.
Eigenschaften
Molekularformel |
C10H11BrO2S |
|---|---|
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
1-bromo-3-ethenyl-2-methyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-4-8-7(2)9(11)5-6-10(8)14(3,12)13/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
PSRISGSRGCHCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C=C)S(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

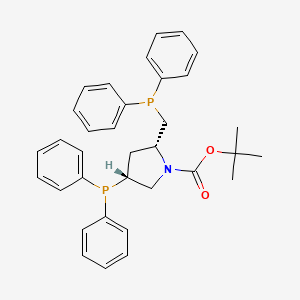
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
